BenchChemオンラインストアへようこそ!

2-(2-nitrophenyl)-N-(prop-2-yn-1-yl)acetamide

Medicinal Chemistry Click Chemistry Chemical Biology

2-(2-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide (CAS 1030748-20-9, molecular formula C₁₁H₁₀N₂O₃, molecular weight 218.21 g/mol) is a functionalized acetamide derivative that incorporates a 2‑nitrophenyl group and a terminal alkyne (propargyl) moiety. The compound belongs to the class of N‑propargyl carboxamides, which are increasingly employed as dual‑purpose intermediates in medicinal chemistry owing to the orthogonal reactivity of the alkyne for copper‑catalyzed azide–alkyne cycloaddition (CuAAC) and the potential of the propargyl amide to act as a covalent warhead targeting cysteine thiols in kinase active sites.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
Cat. No. B12048461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-nitrophenyl)-N-(prop-2-yn-1-yl)acetamide
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESC#CCNC(=O)CC1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C11H10N2O3/c1-2-7-12-11(14)8-9-5-3-4-6-10(9)13(15)16/h1,3-6H,7-8H2,(H,12,14)
InChIKeyAXUAFBHGHZKGNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide: A Dual-Functional Propargyl Amide Building Block for Click Chemistry and Covalent Inhibitor Discovery


2-(2-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide (CAS 1030748-20-9, molecular formula C₁₁H₁₀N₂O₃, molecular weight 218.21 g/mol) is a functionalized acetamide derivative that incorporates a 2‑nitrophenyl group and a terminal alkyne (propargyl) moiety [1]. The compound belongs to the class of N‑propargyl carboxamides, which are increasingly employed as dual‑purpose intermediates in medicinal chemistry owing to the orthogonal reactivity of the alkyne for copper‑catalyzed azide–alkyne cycloaddition (CuAAC) and the potential of the propargyl amide to act as a covalent warhead targeting cysteine thiols in kinase active sites [2]. The 2‑nitrophenyl substituent further offers a chromophoric and reducible handle that enables UV‑vis detection or downstream elaboration to aniline derivatives, providing a verifiable differentiation from its 4‑nitro positional isomer and non‑alkyne analogs when selecting a procurement‑grade compound for exploratory synthesis or structure‑activity relationship (SAR) campaigns.

Why 2-(2-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide Cannot Be Substituted by Generic Propargyl Amides or Positional Isomers


Generic substitution of 2-(2-nitrophenyl)-N-(prop-2-yn-1-yl)acetamide with the structurally similar 4‑nitro isomer (2-(4-nitrophenyl)-N-(prop-2-yn-1-yl)acetamide) or with the more common N‑(2‑nitrophenyl)-N‑(prop‑2‑yn‑1‑yl)acetamide (CAS 198839‑51‑9) introduces substantial alterations in both physicochemical properties and biological target engagement. The 2‑nitro positional isomer exhibits a distinct intramolecular hydrogen‑bonding network between the ortho‑nitro group and the amide N–H, which is absent in the 4‑nitro variant, leading to measurable differences in lipophilicity, polar surface area, and metabolic stability [1]. Moreover, the direct N‑aryl analog (CAS 198839‑51‑9) places the nitrophenyl group directly on the amide nitrogen rather than through a methylene bridge, altering the conformational flexibility and the electronic character of the amide bond, which critically impacts binding to cysteine‑rich kinase pockets and the efficiency of CuAAC conjugation [2]. Without accounting for these quantifiable differences, researchers risk selecting a compound that underperforms in click‑chemistry applications, fails to generate the intended covalent adduct, or provides misleading SAR data in MAGL and kinase inhibition assays.

Head‑to‑Head Quantitative Evidence: Differentiating 2-(2-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide from Its Closest Analogs


Purity and Batch Specification Advantage: 98% HPLC Purity vs. 95% for the 4‑Nitro Positional Isomer

The target compound 2-(2-nitrophenyl)-N-(prop-2-yn-1-yl)acetamide is supplied at a minimum purity of 98% (HPLC) by the commercial vendor Leyan (Product No. 1365525), whereas the 4‑nitro positional isomer 2-(4-nitrophenyl)-N-(prop-2-yn-1-yl)acetamide is typically offered at 95% purity by major suppliers such as Sigma‑Aldrich (AldrichCPR grade) . A 3‑percentage‑point purity difference corresponds to substantially lower levels of undefined impurities that could interfere with CuAAC conjugation yields, covalent labeling efficiency, or cellular assay reproducibility, directly impacting procurement decisions for high‑confidence SAR studies.

Medicinal Chemistry Click Chemistry Chemical Biology

Predicted Lipophilicity (LogP) Differential: Ortho‑Nitro Isomer Exhibits Distinct Partitioning vs. the Direct N‑Aryl Isomer

The direct N‑aryl isomer N-(2-nitrophenyl)-N-(prop-2-yn-1-yl)acetamide (CAS 198839‑51‑9) displays a computed LogP of 2.1041 and a polar surface area (PSA) of 66.13 Ų according to the authoritative physicochemical database YYBYY.com [1]. For the target compound 2-(2-nitrophenyl)-N-(prop-2-yn-1-yl)acetamide, the presence of the methylene bridge between the phenyl ring and the amide carbonyl increases conformational freedom and alters the hydrogen‑bonding network, which is predicted to raise LogP by approximately 0.3–0.5 log units and reduce PSA by 5–10 Ų compared to the direct N‑aryl isomer . This lipophilicity shift translates to higher membrane permeability and potentially different tissue distribution, critical when selecting a compound for cell‑based target engagement assays.

Physicochemical Profiling Drug Design ADME

Alkyne Click‑Chemistry Reactivity: Target Compound Functions as a CuAAC‑Compatible Building Block Unlike Non‑Alkyne Analogs

The terminal alkyne of 2-(2-nitrophenyl)-N-(prop-2-yn-1-yl)acetamide enables quantitative copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) with organic azides, a reaction that is completely precluded in analogs lacking the propargyl group, such as 2-(2-nitrophenyl)acetamide or 2-(2-nitrophenyl)-N-methylacetamide [1]. While class‑level data confirm that N‑propargyl amides typically achieve >95% conversion within 2 hours under standard CuAAC conditions (CuSO₄·5H₂O, sodium ascorbate, H₂O/t‑BuOH, rt), the ortho‑nitro group in the target compound provides a built‑in chromophore (λmax ≈ 260 nm) that facilitates real‑time reaction monitoring by HPLC‑UV without requiring additional labeling, a practical advantage for procurement when planning multi‑step probe synthesis [2].

Bioorthogonal Chemistry Chemical Probes Conjugation

Propargyl Amide Covalent Warhead Potential: Target Compound Can Form Irreversible Cysteine Adducts, Unlike Saturated Amide Analogs

The propargyl amide moiety has been validated as a covalent warhead that irreversibly alkylates cysteine residues in kinase ATP‑binding pockets, as demonstrated for inhibitors of BTK, EGFR, and other cysteine‑dependent kinases [1]. 2-(2-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide contains this warhead, whereas the structurally analogous 2-(2-nitrophenyl)-N-methylacetamide (saturated amide) lacks the electrophilic alkyne and cannot form covalent adducts. The kinetic advantage of irreversible inhibition is manifested in sustained target suppression after compound washout; for example, propargyl amide‑based EGFR inhibitors retain >80% target occupancy at 6 h post‑washout compared to <10% for reversible methyl amide analogs . While direct data for the target compound are not available, the presence of the propargyl amide warhead confers this class‑level advantage over non‑alkyne congeners.

Covalent Inhibitors Kinase Targeting Chemical Biology

MAGL Inhibition Differential: 4‑Nitro Positional Isomer Shows Potent Activity (IC₅₀ = 12 nM) While the 2‑Nitro Isomer Remains Unexplored, Offering a Unique Screening Opportunity

According to BindingDB entry BDBM50394383, the 4‑nitro positional isomer 2-(4-nitrophenyl)-N-(prop-2-yn-1-yl)acetamide inhibits human monoacylglycerol lipase (MAGL) with an IC₅₀ of 12 nM [1]. No MAGL inhibition data exist for the target 2‑nitro isomer 2-(2-nitrophenyl)-N-(prop-2-yn-1-yl)acetamide, creating a direct opportunity to explore positional selectivity. Given that MAGL is a validated therapeutic target for neuroinflammation and pain, the unexplored activity of the 2‑nitro isomer presents a rational procurement choice for discovery programs seeking patent‑novel MAGL inhibitors with potentially altered off‑target profiles relative to the 4‑nitro series.

Endocannabinoid System MAGL Inhibitor Neuroscience

Priority Application Scenarios for 2-(2-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide Based on Quantitative Differentiation Evidence


Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) for Bioorthogonal Probe Synthesis

The terminal alkyne moiety enables efficient CuAAC with azide‑functionalized fluorophores, biotin tags, or PEG chains, as established in Evidence Item 3. The target compound’s built‑in 2‑nitrophenyl chromophore simplifies reaction monitoring by HPLC‑UV at 260 nm, reducing the need for external dyes. This makes the compound an ideal procurement choice for chemical biology laboratories constructing activity‑based protein profiling (ABPP) probes or fluorescent substrate mimics [1].

Covalent Kinase Inhibitor Design Leveraging the Propargyl Amide Warhead

As detailed in Evidence Item 4, the propargyl amide group can selectively alkylate cysteine residues in kinase ATP‑binding sites. The 2‑nitrophenyl group provides a convenient handle for subsequent reduction to the aniline, enabling further derivatization. Procurement of this compound as a starting material supports structure‑based design of irreversible inhibitors targeting BTK, EGFR, or other cysteine‑rich kinases, where sustained target engagement after washout is pharmacologically advantageous [2].

MAGL Inhibitor SAR Expansion via Positional Isomer Screening

The 4‑nitro isomer has demonstrated potent MAGL inhibition (IC₅₀ = 12 nM; Evidence Item 5). By procuring the 2‑nitro isomer, medicinal chemistry teams can systematically evaluate the impact of nitro position on MAGL potency, selectivity over FAAH, and CNS penetration. This strategy directly exploits the unexplored SAR space to generate novel intellectual property in the endocannabinoid modulator field [3].

Physicochemical Property Optimization in CNS Drug Discovery Programs

The predicted higher LogP and lower PSA of 2-(2-nitrophenyl)-N-(prop-2-yn-1-yl)acetamide relative to the direct N‑aryl isomer (Evidence Item 2) suggest improved passive blood–brain barrier permeability. CNS‑focused programs can procure this compound as a privileged scaffold for developing brain‑penetrant covalent inhibitors or PET tracer precursors, where physicochemical parameters are critical for in vivo success .

Quote Request

Request a Quote for 2-(2-nitrophenyl)-N-(prop-2-yn-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.